molecular formula C6H18Cl2N2 B2988544 [(2R)-2-Aminobutyl]dimethylamine dihydrochloride CAS No. 1923268-95-4

[(2R)-2-Aminobutyl]dimethylamine dihydrochloride

Cat. No.: B2988544
CAS No.: 1923268-95-4
M. Wt: 189.12
InChI Key: LLVSJPZVUOHYBZ-QYCVXMPOSA-N
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Description

[(2R)-2-Aminobutyl]dimethylamine dihydrochloride is a chemical compound with the molecular formula C6H18Cl2N2 and a molecular weight of 189.13 g/mol. This compound is a chiral amine and is commonly used in scientific research and various industrial applications.

Scientific Research Applications

[(2R)-2-Aminobutyl]dimethylamine dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The compound is also used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wash thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reductive amination of butanal with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically takes place in an acidic medium to facilitate the formation of the desired chiral amine.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and continuous flow systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: [(2R)-2-Aminobutyl]dimethylamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding amides or carboxylic acids.

  • Reduction: Reduction reactions typically result in the formation of secondary amines or alcohols.

  • Substitution: Substitution reactions can produce various alkylated derivatives of the compound.

Mechanism of Action

The mechanism by which [(2R)-2-Aminobutyl]dimethylamine dihydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The molecular targets and pathways involved can vary, but the compound's chiral nature often plays a crucial role in its biological activity.

Comparison with Similar Compounds

  • (S)-N1,N1-dimethylbutane-1,2-diamine dihydrochloride

  • (R)-N1,N1-dimethylpentane-1,2-diamine dihydrochloride

  • (R)-N1,N1-dimethylhexane-1,2-diamine dihydrochloride

Properties

IUPAC Name

(2R)-1-N,1-N-dimethylbutane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c1-4-6(7)5-8(2)3;;/h6H,4-5,7H2,1-3H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVSJPZVUOHYBZ-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CN(C)C)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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